molecular formula C17H18ClN3O3S B2907868 1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203279-32-6

1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2907868
CAS No.: 1203279-32-6
M. Wt: 379.86
InChI Key: DSOJQQVVUKTOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative characterized by a benzyl group at the N1 position and a substituted phenyl ring at the N3 position. The phenyl ring features a 4-chloro substituent and a 1,1-dioxidoisothiazolidin-2-yl moiety at the 3-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to urea-based ligands.

Properties

IUPAC Name

1-benzyl-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-15-8-7-14(11-16(15)21-9-4-10-25(21,23)24)20-17(22)19-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJQQVVUKTOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous urea and thiourea derivatives, focusing on substituent effects, molecular properties, and synthetic yields.

Structural and Electronic Comparisons

Key Compounds Analyzed:

Target Compound : 1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

9j : 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea

9k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea

Thiourea Derivatives : 1-Benzoyl-3-(4-n-butylphenyl)thiourea and 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea

Benzimidazole-Nitrophenyl Urea : 1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea

Data Table: Substituent Effects and Properties

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Yield (%) Key Features
Target Compound Benzyl 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl ~395.8* N/A Isothiazolidin-dioxide (polar), chloro substituent
9j 2-Trifluoromethylphenyl 4-(4-(Piperazin-1-ylmethyl)thiazol-2-yl)phenyl 463.2 55.6 Trifluoromethyl (electron-withdrawing), piperazine (basic)
9k 4-Chloro-3-trifluoromethylphenyl Same as 9j 480.2 86.8 Chloro + trifluoromethyl (enhanced lipophilicity)
1-Benzoyl-3-(4-n-butylphenyl)thiourea Benzoyl 4-n-Butylphenyl ~344.5 N/A Thiourea (weaker H-bonding), n-butyl (flexible)
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea Benzoyl 2,4,5-Trichlorophenyl ~408.3 N/A Trichlorophenyl (steric hindrance), thiourea
Benzimidazole-Nitrophenyl Urea Benzoimidazol-2-yl 2-Nitrophenyl 297.3 N/A Nitro group (electron-deficient), benzimidazole (planar aromatic)

*Molecular weight estimated based on formula C₁₇H₁₇ClN₃O₃S.

Key Findings

Synthetic Yields :

  • Compound 9k (86.8% yield) outperforms 9j (55.6%), likely due to the stabilizing effect of the chloro-trifluoromethyl group during synthesis . The target compound’s yield is unreported but may vary due to the isothiazolidin-dioxide’s synthetic complexity.

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 9j/9k and nitro group in enhance electrophilicity, whereas the target compound’s chloro-isothiazolidin-dioxide combines moderate electron withdrawal with polarity.

Structural Flexibility :

  • The benzyl group in the target compound offers greater conformational flexibility compared to the rigid benzoyl groups in and , which may influence receptor interaction.

Polarity and Solubility :

  • The isothiazolidin-dioxide moiety in the target compound increases polarity, likely enhancing aqueous solubility relative to 9j/9k (piperazine-thiazole) and thioureas ().

Crystallographic Insights :

  • Thioureas in and exhibit distinct molecular packing due to substituent bulkiness (n-butyl vs. trichlorophenyl), impacting melting points and stability . The target compound’s crystal structure is unreported but merits study for similar effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.